molecular formula C18H21ClN2O3S B4696667 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide

Cat. No. B4696667
M. Wt: 380.9 g/mol
InChI Key: JNDCPXSBZFGYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide, also known as CPI-1189, is a small molecule that has gained attention in the field of neuroscience for its potential therapeutic applications. CPI-1189 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

MGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a crucial role in regulating synaptic transmission and plasticity. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways that modulate the activity of ion channels and enzymes. The blockade of mGluR5 by N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide reduces the excitability of neurons and the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has been shown to have various biochemical and physiological effects in preclinical models. For example, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide reduces the expression of immediate early genes such as c-fos and Arc, which are markers of neuronal activity and plasticity. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide also decreases the release of glutamate and dopamine in the striatum and prefrontal cortex, which are involved in reward processing and cognitive function. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has also been shown to improve social behavior and reduce repetitive behaviors in animal models of Fragile X syndrome.

Advantages and Limitations for Lab Experiments

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide also has some limitations, such as its potential off-target effects on other mGluR subtypes and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide. One direction is to investigate the potential therapeutic applications of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and autism spectrum disorder. Another direction is to explore the mechanisms of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide at the molecular and cellular levels, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more selective and potent mGluR5 antagonists, as well as the optimization of the pharmacokinetic and pharmacodynamic properties of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide, could lead to the discovery of novel therapeutic agents for the treatment of various brain disorders.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The selective blockade of mGluR5 by N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has been shown to modulate glutamatergic neurotransmission, reduce synaptic plasticity, and improve cognitive function in animal models. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide has also been tested in clinical trials for the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14(2)12-20-18(22)13-21(16-6-4-3-5-7-16)25(23,24)17-10-8-15(19)9-11-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDCPXSBZFGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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